1-(4-Ethyl-3-mercaptophenyl)propan-1-one
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Overview
Description
1-(4-Ethyl-3-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol . This compound is characterized by the presence of an ethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Ethyl-3-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-3-mercaptophenyl with propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1-(4-Ethyl-3-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Ethyl-3-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a useful probe in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Ethyl-3-mercaptophenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The propanone moiety can interact with active sites in enzymes, influencing their catalytic activity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(4-Ethyl-3-mercaptophenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Methyl-3-mercaptophenyl)propan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Ethyl-3-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-(4-Ethyl-3-mercaptophenyl)butan-1-one: Similar structure but with a butanone moiety instead of a propanone moiety.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications.
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(4-ethyl-3-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14OS/c1-3-8-5-6-9(7-11(8)13)10(12)4-2/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
ZEOLMENMKLWZPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)CC)S |
Origin of Product |
United States |
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